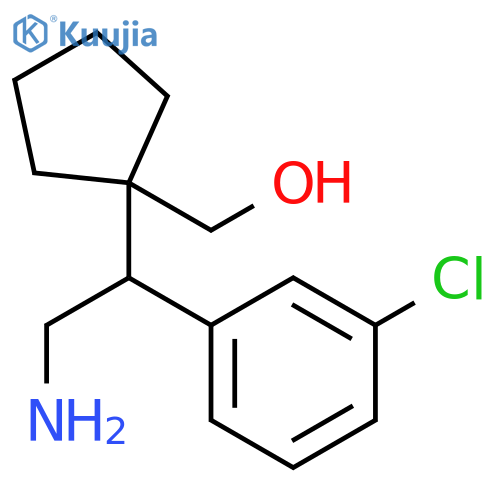

Cas no 2060059-96-1 ({1-2-amino-1-(3-chlorophenyl)ethylcyclopentyl}methanol)

2060059-96-1 structure

商品名:{1-2-amino-1-(3-chlorophenyl)ethylcyclopentyl}methanol

CAS番号:2060059-96-1

MF:C14H20ClNO

メガワット:253.767703056335

MDL:MFCD30486906

CID:5183524

PubChem ID:137702951

{1-2-amino-1-(3-chlorophenyl)ethylcyclopentyl}methanol 化学的及び物理的性質

名前と識別子

-

- Cyclopentanemethanol, 1-[2-amino-1-(3-chlorophenyl)ethyl]-

- {1-2-amino-1-(3-chlorophenyl)ethylcyclopentyl}methanol

-

- MDL: MFCD30486906

- インチ: 1S/C14H20ClNO/c15-12-5-3-4-11(8-12)13(9-16)14(10-17)6-1-2-7-14/h3-5,8,13,17H,1-2,6-7,9-10,16H2

- InChIKey: VXNJTUBNULIAHI-UHFFFAOYSA-N

- ほほえんだ: C1(C(C2=CC=CC(Cl)=C2)CN)(CO)CCCC1

{1-2-amino-1-(3-chlorophenyl)ethylcyclopentyl}methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-331171-0.1g |

{1-[2-amino-1-(3-chlorophenyl)ethyl]cyclopentyl}methanol |

2060059-96-1 | 0.1g |

$1183.0 | 2023-09-04 | ||

| Enamine | EN300-331171-1.0g |

{1-[2-amino-1-(3-chlorophenyl)ethyl]cyclopentyl}methanol |

2060059-96-1 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-331171-5g |

{1-[2-amino-1-(3-chlorophenyl)ethyl]cyclopentyl}methanol |

2060059-96-1 | 5g |

$3894.0 | 2023-09-04 | ||

| Enamine | EN300-331171-0.05g |

{1-[2-amino-1-(3-chlorophenyl)ethyl]cyclopentyl}methanol |

2060059-96-1 | 0.05g |

$1129.0 | 2023-09-04 | ||

| Enamine | EN300-331171-0.25g |

{1-[2-amino-1-(3-chlorophenyl)ethyl]cyclopentyl}methanol |

2060059-96-1 | 0.25g |

$1235.0 | 2023-09-04 | ||

| Enamine | EN300-331171-2.5g |

{1-[2-amino-1-(3-chlorophenyl)ethyl]cyclopentyl}methanol |

2060059-96-1 | 2.5g |

$2631.0 | 2023-09-04 | ||

| Enamine | EN300-331171-0.5g |

{1-[2-amino-1-(3-chlorophenyl)ethyl]cyclopentyl}methanol |

2060059-96-1 | 0.5g |

$1289.0 | 2023-09-04 | ||

| Enamine | EN300-331171-10.0g |

{1-[2-amino-1-(3-chlorophenyl)ethyl]cyclopentyl}methanol |

2060059-96-1 | 10.0g |

$5774.0 | 2023-02-23 | ||

| Enamine | EN300-331171-1g |

{1-[2-amino-1-(3-chlorophenyl)ethyl]cyclopentyl}methanol |

2060059-96-1 | 1g |

$1343.0 | 2023-09-04 | ||

| Enamine | EN300-331171-5.0g |

{1-[2-amino-1-(3-chlorophenyl)ethyl]cyclopentyl}methanol |

2060059-96-1 | 5.0g |

$3894.0 | 2023-02-23 |

{1-2-amino-1-(3-chlorophenyl)ethylcyclopentyl}methanol 関連文献

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

-

2. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

-

Gilles Montavon,Bernd Grambow New J. Chem., 2003,27, 1344-1352

2060059-96-1 ({1-2-amino-1-(3-chlorophenyl)ethylcyclopentyl}methanol) 関連製品

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)

- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)

- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬